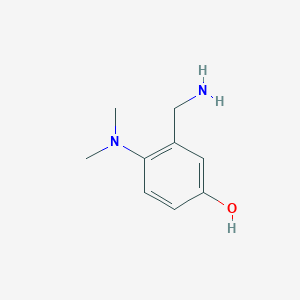

3-(Aminomethyl)-4-(dimethylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(aminomethyl)-4-(dimethylamino)phenol |

InChI |

InChI=1S/C9H14N2O/c1-11(2)9-4-3-8(12)5-7(9)6-10/h3-5,12H,6,10H2,1-2H3 |

InChI Key |

DIRMJTORXKLPIV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)O)CN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Aminomethyl 4 Dimethylamino Phenol

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentage of each element within a sample, which is then compared against the theoretical values calculated from its molecular formula. For 3-(Aminomethyl)-4-(dimethylamino)phenol, with a molecular formula of C⁹H¹⁴N²O, this analysis is crucial to confirm its elemental composition and stoichiometry.

The process involves the combustion of a small, precisely weighed sample under conditions that ensure complete conversion of its constituent elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the calculation of the percentage composition of the original sample. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 108.09 | 60.65 |

| Hydrogen | H | 1.008 | 14.112 | 7.92 |

| Nitrogen | N | 14.01 | 28.02 | 15.72 |

| Oxygen | O | 16.00 | 16.00 | 8.98 |

| Total | 178.22 | 100.00 |

Chromatographic Analysis (e.g., HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, HPLC is the method of choice for assessing its purity. It can effectively separate the target compound from any unreacted starting materials, byproducts, or degradation products that may be present in the sample.

In a typical reverse-phase HPLC setup, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. Components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. The retention time—the time it takes for a specific compound to travel through the column to the detector—is a characteristic property that can be used for identification when compared to a reference standard. The area under the peak in the resulting chromatogram is proportional to the concentration of that component, allowing for quantitative purity assessment.

While specific chromatograms for this compound are not available, a typical purity analysis would aim for a high percentage area for the main peak, indicating a low level of impurities.

Representative HPLC Purity Data Table

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 2.5 | 0.5 | Impurity A |

| 2 | 4.8 | 99.0 | This compound |

| 3 | 6.1 | 0.5 | Impurity B |

Note: This table is a hypothetical representation of HPLC data for a high-purity sample. Actual experimental conditions and results would be determined during method development and validation.

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly useful for identifying the presence of elements, including trace amounts, without damaging the sample. While typically applied to inorganic materials and metals, it can be used in pharmaceutical analysis, for instance, to detect residual catalysts or inorganic impurities.

The principle of XRF involves irradiating a sample with high-energy X-rays from a controlled source. When an atom in the sample is struck by an X-ray of sufficient energy, an electron is displaced from one of its inner orbital shells. The resulting vacancy is filled by an electron from a higher energy orbital, and the energy difference between the two orbitals is released in the form of a secondary X-ray. This emitted X-ray is the "fluorescence." The energy of the fluorescent X-ray is characteristic of the element from which it was emitted, allowing for qualitative elemental identification. The intensity of the fluorescence is related to the concentration of the element in the sample, enabling quantitative analysis.

For a pure sample of this compound, XRF analysis would be expected to show peaks corresponding only to the constituent light elements (Carbon, Nitrogen, Oxygen), although these are at the lower limit of detection for many standard XRF instruments. The primary utility of XRF in this context would be to screen for heavier elemental impurities that might have been introduced during the synthesis process, such as metals from catalysts or reactors. Micro-XRF (µ-XRF) could further be employed to map the distribution of any such elemental impurities on a surface. nih.gov

Theoretical and Computational Chemistry Studies of 3 Aminomethyl 4 Dimethylamino Phenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio, AIM)

No specific quantum chemical calculations for 3-(Aminomethyl)-4-(dimethylamino)phenol have been reported. Such studies, were they to be conducted, would provide significant insights into the electronic structure and properties of the molecule.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This analysis would be crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions.

Charge Distribution Analysis

A detailed analysis of the charge distribution, such as Mulliken or Natural Bond Orbital (NBO) population analysis, for this compound is not available. This type of study would reveal the partial charges on each atom, offering insights into its electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps for this compound have not been published. An MEP map would visually represent the electron density and would be instrumental in predicting the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

Polarizability and Hyperpolarizability Calculations

There are no reported theoretical calculations of the polarizability and hyperpolarizability of this compound. These calculations are essential for predicting the non-linear optical (NLO) properties of a compound.

Excited State Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) or other excited-state calculations for this compound are not found in the current body of scientific literature. These studies would be necessary to predict the electronic absorption spectra (UV-Vis) and understand the nature of its electronic transitions.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published for this compound. MD simulations could provide valuable information on the conformational dynamics of the molecule, its interactions with solvents, and its behavior in a biological environment.

Theoretical Spectroscopic Parameter Prediction (e.g., GIAO for NMR, Vibrational Frequencies)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, aiding in the structural elucidation of novel compounds. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts with high accuracy. conicet.gov.aracs.org Similarly, the calculation of vibrational frequencies using quantum chemical methods provides theoretical infrared and Raman spectra, which are invaluable for identifying functional groups and understanding molecular vibrations. researchgate.net For many substituted phenols and aminophenols, these theoretical spectra have been calculated and compared with experimental results. researchgate.netresearchgate.net However, no specific studies applying GIAO or vibrational frequency calculations to this compound could be identified.

Theoretical Thermodynamic Property Predictions

Computational methods are frequently used to predict thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. These calculations provide insights into the stability and reactivity of molecules. researchgate.netmdpi.com Studies on various aminophenol isomers have utilized DFT to determine their relative stabilities and bond dissociation energies (BDEs). researchgate.net Such theoretical thermodynamic data for this compound are currently absent from the scientific literature.

Solvent Effects in Theoretical Models

The properties and behavior of a molecule can be significantly influenced by its environment. Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of solvents on molecular structure, stability, and spectra. researchgate.net The influence of solvent polarity on the electronic transitions and intramolecular interactions of various phenol (B47542) derivatives has been a subject of computational investigation. researchgate.net A dedicated study on the solvent effects for this compound using such theoretical models has not been reported.

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The structure of this compound features a hydroxyl group, an aminomethyl group, and a dimethylamino group on a benzene (B151609) ring, suggesting the potential for significant intramolecular interactions. The ortho-positioning of the aminomethyl and hydroxyl groups could facilitate intramolecular hydrogen bonding, a phenomenon known to influence the conformation, stability, and properties of ortho-aminophenol derivatives. researchgate.netnih.govresearchgate.net Computational studies on related systems have explored the strength and consequences of such interactions. documentsdelivered.com Furthermore, the proximity of the substituents could lead to steric effects, influencing the molecule's preferred geometry. nih.gov While these interactions are anticipated, specific computational analyses quantifying hydrogen bonding energies or steric hindrance in this compound are not available.

Conformational Analysis and Tautomerism Studies

The flexibility of the aminomethyl group allows for multiple possible conformations, and the presence of acidic (phenolic OH) and basic (amino) centers could potentially lead to tautomerism. Conformational analysis helps identify the most stable three-dimensional arrangements of a molecule, which is crucial for understanding its reactivity and biological activity. nih.gov Tautomerism studies investigate the equilibrium between different structural isomers. rsc.org For many complex organic molecules, computational chemistry is the primary tool for exploring the potential energy surface and relative stabilities of different conformers and tautomers. nih.govrsc.org To date, no such conformational or tautomerism studies focused on this compound have been published.

Chemical Reactivity and Mechanistic Investigations of 3 Aminomethyl 4 Dimethylamino Phenol

Reaction Mechanism Elucidation (e.g., Photodeamination, Quinone Methide Formation)

The reactivity of ortho-aminomethyl phenols is often characterized by the formation of quinone methides (QMs), highly reactive intermediates. This transformation can be initiated photochemically or thermally.

Photodeamination and Quinone Methide Formation: Upon excitation with UV light, analogous aminomethyl cresol (B1669610) derivatives have been shown to undergo a deamination reaction. scispace.com This process is believed to proceed through the cleavage of the C-N bond in the aminomethyl group, leading to the formation of a quinone methide intermediate. scispace.com The efficiency of this photodeamination process can be dependent on the pH of the medium, as the protonation state of the amine and phenol (B47542) groups influences the molecule's electronic structure and excited-state reactivity. scispace.com For instance, studies on similar structures show that deamination is most efficient when the molecule exists in a zwitterionic or monocationic form. scispace.com

The general mechanism involves the excited state of the molecule undergoing heterolytic or homolytic cleavage of the benzylic C-N bond. The departure of the amine group is followed by the deprotonation of the phenolic hydroxyl group, resulting in the formation of the transient o-quinone methide. This intermediate is a key player in the subsequent reactions of the compound.

The formation of quinone methides is not limited to photochemical pathways. Base-catalyzed phenol-formaldehyde condensation reactions are also understood to proceed via a quinone methide intermediate, formed through an E1cb (unimolecular elimination of conjugate base) mechanism. researchgate.net Given that 3-(Aminomethyl)-4-(dimethylamino)phenol is a type of Mannich base, its thermal reactions, particularly in the context of polymer chemistry, are also likely to involve such intermediates. google.comresearchgate.net

Reactivity with Nucleophiles

The o-quinone methide intermediate generated from this compound is a potent electrophile and reacts readily with a variety of nucleophiles. The simplest p-quinone methide, derived from p-cresol, is known to be extremely unstable and reacts instantaneously with water in a Michael-1,6-adduct formation. nih.gov

For ortho-quinone methides formed from related aminomethyl phenols, the eliminated dimethylamine (B145610) can itself act as a nucleophile, reacting with the QM intermediate. scispace.com Other nucleophiles present in the reaction medium, such as water, alcohols, or thiols, can also add to the exocyclic methylene (B1212753) group of the quinone methide, leading to the formation of a new ortho-substituted phenol.

The reactivity of the parent compound's functional groups towards nucleophiles is condition-dependent. In neutral media, the aromatic amino group is generally more nucleophilic than the phenolic hydroxyl group. researchgate.net However, under strong basic conditions, the deprotonation of the phenol to form a phenoxide anion dramatically increases its nucleophilicity, making it the primary site for reaction. researchgate.net This is a key consideration in reactions like O-arylation. nih.gov

In biological contexts, the oxidized forms of related compounds like 4-dimethylaminophenol react with nucleophiles such as the thiol group of glutathione. nih.gov This suggests that oxidized intermediates of this compound could also exhibit reactivity towards biological nucleophiles.

Photochemical Reactivity and Excited State Dynamics

The absorption of light promotes this compound to an electronically excited state, from which various photophysical and photochemical processes can occur. For related aminomethyl cresol compounds, fluorescence quantum yields are typically low. scispace.com This is because the excited states undergo rapid deamination reactions, providing a non-radiative decay pathway that competes effectively with fluorescence. scispace.com

The dynamics of the excited state are crucial in determining the reaction pathway. Theoretical and experimental studies on similar molecules, such as 4'-N,N-diethylamino-3-hydroxyflavone, show that processes like excited-state intramolecular proton transfer (ESIPT) can occur, which significantly alters the electronic structure and reactivity of the molecule. mdpi.com While ESIPT is characteristic of molecules with specific hydrogen bonding capabilities, the presence of both a hydroxyl and amino groups in this compound suggests complex excited-state dynamics. The strength of intramolecular hydrogen bonds can be enhanced in the excited state, potentially influencing subsequent chemical transformations like C-N bond cleavage. mdpi.com

Laser flash photolysis studies on model compounds have directly observed the formation of quinone methide intermediates, confirming that this is a primary photochemical reaction pathway. scispace.com

Kinetics of Chemical Reactions (e.g., Curing Kinetics, Catalytic Reactions)

Phenolic compounds containing amine functionalities, such as 2,4,6-Tris(dimethylaminomethyl)phenol (B167129), are widely used as accelerators or curing agents for epoxy resins. wikipedia.org this compound, as a related Mannich base, is expected to exhibit similar catalytic activity. The tertiary amine groups can catalyze the homopolymerization of epoxy resins, while the phenolic hydroxyl group can participate in the curing reaction by opening the epoxide ring.

The study of curing kinetics for such systems is often performed using techniques like Differential Scanning Calorimetry (DSC). preprints.orgresearchgate.net Non-isothermal DSC measurements at different heating rates allow for the determination of key kinetic parameters.

| Kinetic Parameter | Description | Typical Method of Determination |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the curing reaction. A lower Ea implies faster curing at lower temperatures. | Kissinger or Flynn-Wall-Ozawa methods applied to DSC data. researchgate.netncsu.edu |

| Reaction Order (n) | Describes how the reaction rate depends on the concentration of reactants. | Crane equation or model-fitting methods (e.g., Kamal model). preprints.orgresearchgate.net |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions between reacting molecules in the correct orientation. | Derived from the Arrhenius equation once Ea is known. |

| Rate Constant (k) | A proportionality constant relating the rate of the reaction to the concentrations of reactants. | Calculated at a specific temperature using the Arrhenius equation. |

The addition of such accelerators can significantly lower the activation energy of the curing process, allowing for lower processing temperatures or shorter curing times, which is critical in industrial applications like coatings, adhesives, and composites. wikipedia.orgncsu.edu

Structural Rearrangements

While common reactions involve the substituents, the core aromatic structure can also undergo rearrangements under certain conditions. For derivatives of meta-aminophenol, copper-catalyzed cascade reactions have been reported that involve a nih.govnih.gov-rearrangement. mdpi.com In these reactions, an alkoxy group migrates from the nitrogen atom to an ortho-position on the aromatic ring. While this specific rearrangement involves N-alkoxy anilines, it highlights the potential for transition metal catalysis to induce structural isomerizations in aminophenol systems that might not occur under normal thermal or photochemical conditions. Such rearrangements are synthetically valuable for creating substituted aminophenol derivatives that are otherwise difficult to access. mdpi.com

Coordination Chemistry and Ligand Applications of 3 Aminomethyl 4 Dimethylamino Phenol Derivatives

Design and Synthesis of Metal-Coordinating Ligands

The synthesis of metal-coordinating ligands from 3-(Aminomethyl)-4-(dimethylamino)phenol derivatives often involves straightforward condensation reactions. researchgate.netresearchgate.net These reactions allow for the introduction of various functionalities, leading to ligands with tailored coordination properties.

Schiff base ligands, formed through the condensation of a primary amine with a carbonyl compound, are a prominent class of ligands in coordination chemistry. nih.gov The aminomethyl group of this compound provides a reactive site for the formation of Schiff bases. researchgate.net The synthesis typically involves the reaction of the aminophenol derivative with an appropriate aldehyde or ketone, often under reflux in a suitable solvent like ethanol. nih.govorientjchem.org The resulting Schiff base ligands possess an imine (-C=N-) group, which, along with the phenolic hydroxyl group, can coordinate to metal ions. mdpi.com The presence of the dimethylamino group can further influence the electronic properties of the ligand and the stability of the metal complexes. sci-hub.se

The general synthetic route for these Schiff bases can be represented as:

R-CHO + H₂N-CH₂-(C₆H₃)(OH)(N(CH₃)₂) → R-CH=N-CH₂-(C₆H₃)(OH)(N(CH₃)₂) + H₂O

Where R represents a variety of aryl or alkyl groups, allowing for the synthesis of a diverse library of Schiff base ligands with varying steric and electronic properties. science.gov

The versatility of this compound extends to the synthesis of multidentate ligands, which can bind to a metal ion through multiple donor atoms. Mannich condensation reactions, for instance, can be employed to create more complex ligand architectures. researchgate.net By reacting the aminophenol with formaldehyde (B43269) and another amine, such as ethylenediamine, it is possible to construct ligands with multiple coordination sites. researchgate.net

Ligands with an ONN-donor set, for example, can be designed to form stable five- or six-membered chelate rings with metal ions. These ligands typically feature a phenolic oxygen, an imine or amine nitrogen, and another nitrogen donor atom incorporated into the ligand backbone. The synthesis of such ligands allows for precise control over the coordination environment of the metal center, influencing the geometry and reactivity of the resulting complex. orientjchem.org

Formation and Characterization of Metal Complexes

The coordination of metal ions to ligands derived from this compound results in the formation of metal complexes with diverse structures and properties. researchgate.netresearchgate.netorientjchem.orgunt.edu These complexes are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. nih.gov Characterization of these complexes is achieved through various spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction. mdpi.commdpi.com

The stoichiometry of the resulting metal complexes is a critical factor that influences their structure and properties. nih.gov The metal-to-ligand ratio can vary depending on the nature of the metal ion, the denticity of the ligand, and the reaction conditions. nih.gov Common stoichiometries observed for complexes with bidentate Schiff base ligands are 1:1 and 1:2 (metal:ligand). nih.gov In some cases, more complex ratios can be observed, particularly with multidentate ligands or when bridging ligands are involved. acs.org Molar conductivity measurements can help determine the electrolytic nature of the complexes, providing insights into whether anions are coordinated to the metal center or exist as counter-ions. nih.gov

Table 1: Examples of Metal-to-Ligand Ratios in Complexes

| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| Pb(II) | Schiff Base | 1:1 and 1:2 | nih.gov |

| Co(III) | Thiosemicarbazone | 1:2 | nih.gov |

| Fe(III) | Thiosemicarbazone | 1:2 | nih.gov |

| Ni(II) | Thiosemicarbazone | 1:1 | nih.gov |

| Zn(II) | Thiosemicarbazone | 1:1 | nih.gov |

Ligands derived from this compound can adopt various coordination modes. Schiff base derivatives typically coordinate to the metal ion through the phenolic oxygen and the imine nitrogen, forming a stable chelate ring. mdpi.commdpi.com In multidentate ligands, additional donor atoms can also participate in coordination. orientjchem.org

The coordination geometry around the metal center is determined by the number of coordinated ligands and their spatial arrangement. Common geometries observed for these complexes include tetrahedral, square planar, and octahedral. mdpi.comscirp.org For instance, some Cu(II) complexes with Schiff base ligands have been found to exhibit a distorted tetrahedral geometry, while Cr(III) and Fe(III) complexes with similar ligands can adopt a distorted octahedral geometry. mdpi.com The specific geometry is influenced by factors such as the size of the metal ion and the steric bulk of the ligand.

Table 2: Coordination Geometries of Metal Complexes

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | Schiff Base | Tetrahedral | mdpi.com |

| Cu(II) | Schiff Base | Distorted Tetrahedral | mdpi.com |

| Cr(III) | Schiff Base | Distorted Octahedral | mdpi.com |

| Fe(III) | Schiff Base | Distorted Octahedral | mdpi.com |

| Ni(II) | Polyaza Macrocycle | Octahedral | scirp.org |

| Cr(III) | Polyaza Macrocycle | Octahedral | scirp.org |

The structural diversity of metal complexes derived from these ligands is vast, ranging from simple mononuclear species to more complex polynuclear structures. unt.edu The final structure is influenced by the coordination preferences of the metal ion, the nature of the ligand, and the presence of any bridging anions or solvent molecules. mdpi.com

Monomers: In many cases, discrete mononuclear complexes are formed, where a central metal ion is coordinated to one or more ligands. unt.edu

Dimers and Polymers: The presence of bridging ligands or the potential for ligands to coordinate to more than one metal center can lead to the formation of dimeric or polymeric structures. acs.org For example, a ligand could bridge two metal centers, resulting in a dinuclear complex. In some instances, these bridging interactions can extend in one, two, or three dimensions to form coordination polymers. mdpi.com The self-assembly of these structures can be influenced by factors such as pH and the presence of ancillary ligands. acs.org

This structural diversity is a key feature of the coordination chemistry of this compound derivatives, enabling the design of metal complexes with a wide range of potential applications.

Catalytic Applications of Metal Complexes

Metal complexes derived from this compound and its analogs have emerged as versatile catalysts in a range of chemical transformations. The ligand's electronic properties and steric profile, which can be fine-tuned through derivatization, play a crucial role in the catalytic activity and selectivity of the corresponding metal complexes. These complexes have demonstrated efficacy in both homogeneous and heterogeneous catalysis, finding applications in specialized reactions such as deoxydehydration, C-H aminomethylation, and as accelerators in polymer curing processes.

Homogeneous and Heterogeneous Catalysis

The application of aminophenol-based ligands in forming transition metal complexes has been a subject of significant interest in the field of catalysis. These ligands are capable of stabilizing various oxidation states of metals, which is a key feature for catalytic cycles. In homogeneous catalysis , metal complexes of aminophenol derivatives are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. The utility of such complexes has been demonstrated in various processes, including small molecule activation and cross-coupling reactions. For instance, the interplay between the metal center and the redox-active aminophenol ligand can facilitate crucial steps in catalytic cycles, such as oxidative addition and reductive elimination.

In the realm of heterogeneous catalysis , the primary advantage lies in the ease of catalyst separation and reusability. nih.gov While direct examples of this compound in heterogeneous systems are not extensively documented in the provided context, the broader class of primary amines has been successfully immobilized on solid supports, such as polystyrene, to create recyclable catalysts. nih.gov However, a challenge in such systems can be the deactivation of the catalyst over successive cycles, which may occur through various mechanisms, including interactions between the catalyst molecules or with the support. nih.gov

Deoxydehydration Reactions

Deoxydehydration (DODH) is a significant transformation that converts vicinal diols (glycols) into olefins, a reaction of particular interest in the conversion of biomass-derived polyols. researchgate.net This process has been effectively catalyzed by oxo-rhenium complexes. The catalytic cycle for these reactions generally involves the formation of a rhenium-glycolate intermediate, followed by the extrusion of the alkene. researchgate.net While the specific use of this compound as a ligand in these rhenium-catalyzed DODH reactions is not explicitly detailed, the development of new ligand systems is a continuing area of research to improve catalyst robustness and efficiency.

Specific Catalytic Transformations (e.g., C-H Aminomethylation)

A notable application of catalysis involving aminophenol-related structures is in C-H aminomethylation reactions. A highly selective copper(II)-catalyzed cross-dehydrogenative ortho-aminomethylation of phenols with aniline (B41778) derivatives has been developed. nih.gov This reaction forms a C(sp²)–C(sp³) bond and produces ortho-aminomethylated phenols, which are valuable motifs in natural products and medicinal chemistry. nih.gov The proposed mechanism for this transformation involves the generation of an aminomethyl radical intermediate. nih.gov

The aminomethylation of other complex molecules has also been explored. For instance, chlorophyll (B73375) a derivatives have been successfully aminomethylated at the vinyl group using bis(N,N-dimethylamino)methane in the presence of a weak acid. researchgate.net This method provides a straightforward route to new derivatives with potential applications in photodynamic therapy. researchgate.net

Accelerator Functions in Polymer Curing

Derivatives of this compound, particularly tris(dimethylaminomethyl)phenol, are widely utilized as accelerators in the curing of epoxy resins with amines. polymerinnovationblog.compolymerinnovationblog.comjustia.comgoogle.com These accelerators function by increasing the rate of the amine-epoxy reaction. polymerinnovationblog.com The mechanism of acceleration can involve the tertiary amine groups and the phenolic hydroxyl group, which can activate the epoxide ring, making it more susceptible to nucleophilic attack by the amine curing agent. polymerinnovationblog.com

The use of such accelerators can significantly reduce the curing time, even at ambient temperatures, which is crucial for applications requiring a rapid return to service. polymerinnovationblog.com It has been noted that these compounds can sometimes lead to issues such as yellowing or brittleness if not used appropriately in the formulation. polymerinnovationblog.com The effectiveness of these accelerators is evident in their ability to be used in small quantities to achieve a substantial reduction in cure time. polymerinnovationblog.com For example, the addition of just a few parts of 2,4,6-tris(dimethylaminomethyl)phenol (B167129) can drastically decrease the full cure time of an epoxy system. polymerinnovationblog.com

| Accelerator Type | Examples | Function |

| Tertiary Amines | Tris(dimethylaminomethyl)phenol, Benzyldimethylamine | Catalyze the epoxy-amine reaction |

| Alcohols | Benzyl alcohol, Mono-nonyl phenol (B47542) | Activate the epoxide ring |

| Reactive Accelerators | Accelerator 399 | Provide reactive amine and hydroxyl groups |

Metal Ion Sensing and Interaction Studies

The ability of this compound derivatives to coordinate with metal ions has led to their application in the development of chemical sensors. The presence of both nitrogen and oxygen donor atoms allows these molecules to act as effective chelating agents for a variety of metal ions.

Poly(azomethine-1,3,4-oxadiazole)s functionalized with dimethylamino groups have been investigated for their ability to recognize metal ions through UV-vis absorption and fluorescence spectroscopy. nih.govresearchgate.net These materials exhibit changes in their spectral properties upon the addition of metal ions such as Co²⁺ and Cu²⁺, indicating the formation of coordination complexes. nih.govresearchgate.net The quenching of fluorescence intensity upon binding with specific metal ions forms the basis for their sensing capabilities. nih.govresearchgate.net

The interaction of these types of ligands with metal ions is often studied through titration experiments, where the changes in absorbance or fluorescence are monitored as a function of metal ion concentration. These studies can provide information on the stoichiometry of the complex formation and the binding affinity. For example, analyses using the Stern-Volmer and Benesi-Hildebrand equations can elucidate the quenching mechanism and binding constants. researchgate.net The spontaneous formation of these complexes at room temperature is indicated by negative Gibbs free energy values. researchgate.net

| Metal Ion | Sensing Method | Observed Effect |

| Co²⁺ | UV-vis, Fluorescence | Significant spectral changes, fluorescence quenching |

| Cu²⁺ | UV-vis, Fluorescence | Significant spectral changes, fluorescence quenching |

| Sn²⁺ | UV-vis | Significant spectral changes |

| Ni²⁺ | UV-vis | Significant spectral changes |

Applications in Polymer Science and Materials Chemistry

Incorporation into Polymeric Backbones

The bifunctional nature of 3-(Aminomethyl)-4-(dimethylamino)phenol, possessing both a primary amine (via the aminomethyl group) and a hydroxyl group, makes it a candidate for incorporation as a monomer into various polymer backbones. The primary amine and the phenolic hydroxyl group can both participate in step-growth polymerization reactions.

For instance, the aminomethyl group can react with carboxylic acid derivatives (such as diacyl chlorides or diesters) to form polyamides, or with isocyanates to form polyureas. The phenolic hydroxyl group can react with acyl halides to form polyesters or with epoxides to form polyethers. The presence of two different reactive sites could also allow for the synthesis of more complex polymer architectures, such as polyamide-polyesters or polyurea-polyurethanes.

The reactivity of the aminomethyl and phenolic hydroxyl groups can be influenced by reaction conditions. Generally, the amine group is more nucleophilic than the phenolic hydroxyl group, suggesting that it would react preferentially, particularly at lower temperatures. This differential reactivity could be exploited to control the polymerization process and the final polymer structure.

Table 1: Potential Polymerization Reactions Involving this compound

| Reactive Group of Monomer | Co-monomer Functional Group | Resulting Polymer Linkage | Polymer Class |

| Aminomethyl (-CH₂NH₂) | Carboxylic acid halide (-COX) | Amide (-CO-NH-) | Polyamide |

| Aminomethyl (-CH₂NH₂) | Isocyanate (-NCO) | Urea (B33335) (-NH-CO-NH-) | Polyurea |

| Phenolic Hydroxyl (-OH) | Carboxylic acid halide (-COX) | Ester (-O-CO-) | Polyester |

| Phenolic Hydroxyl (-OH) | Epoxide | Ether (-O-CH₂-CH(OH)-) | Polyether |

Role as Polymer Additives

The chemical structure of this compound suggests its potential use as a multifunctional polymer additive, particularly as a stabilizer against thermo-oxidative and photo-oxidative degradation. This is due to the presence of both a phenolic group and an amine group within the same molecule.

Phenolic compounds are well-known primary antioxidants that can donate a hydrogen atom from the hydroxyl group to terminate the chain reactions of free radicals, thereby preventing the degradation of the polymer. The resulting phenoxy radical is stabilized by resonance and is less reactive.

Cross-linking Agents in Polymer Systems

The presence of reactive primary amine and hydroxyl groups makes this compound a potential cross-linking or curing agent for thermosetting polymer systems, most notably epoxy resins.

In the curing of epoxy resins, the primary amine group can react with two epoxy groups through a ring-opening addition reaction. This reaction proceeds readily at ambient or slightly elevated temperatures. The phenolic hydroxyl group can also react with epoxy groups, typically at higher temperatures or in the presence of a catalyst, to form ether linkages. The tertiary dimethylamino group can act as a catalyst for the epoxy homopolymerization and for the reaction between epoxy and hydroxyl groups, which can accelerate the curing process.

The trifunctional nature of this molecule (two active hydrogens on the primary amine and one on the hydroxyl group) would lead to the formation of a densely cross-linked network, resulting in a cured epoxy with high glass transition temperature, good mechanical properties, and improved thermal stability.

Table 2: Potential Reactivity of Functional Groups in this compound with Epoxy Resins

| Functional Group | Reactivity with Epoxide | Role in Curing |

| Primary Aminomethyl (-CH₂NH₂) | High | Primary cross-linking |

| Phenolic Hydroxyl (-OH) | Moderate (requires higher temperature or catalyst) | Secondary cross-linking, increases cross-link density |

| Tertiary Dimethylamino (-N(CH₃)₂) | Catalytic | Accelerates curing reactions |

Functionalization of Polymer Surfaces and Materials

The reactive functional groups of this compound can be utilized for the surface functionalization of various polymers and materials. This modification can impart new properties to the surface, such as improved wettability, adhesion, biocompatibility, or the ability to further immobilize other molecules.

Several strategies could be employed to graft this molecule onto a polymer surface. For polymers with surface functional groups like carboxylic acids or esters, the aminomethyl group could form amide bonds. For surfaces with isocyanate groups, both the amine and hydroxyl groups could react to form urea and urethane (B1682113) linkages, respectively.

Another approach involves the pre-activation of the polymer surface using techniques like plasma treatment or chemical oxidation to introduce reactive groups, which can then react with the aminophenol. Furthermore, the phenolic component of the molecule suggests potential for adhesion to various substrates through hydrogen bonding and other interactions, similar to the adhesive properties of other phenolic compounds like those found in mussel adhesive proteins. This could enable its use in developing functional coatings.

Design Principles and Applications As Fluorescent Probes and Sensors

Rational Design of Fluorescent Scaffolds

The rational design of fluorescent scaffolds is a cornerstone of developing effective molecular probes for biological and environmental sensing. This process involves the strategic selection and assembly of molecular components to create a fluorophore whose optical properties are sensitive to specific analytes or environmental conditions. Key to this design is the integration of a fluorophore unit, a recognition moiety (receptor) for the target analyte, and often a linker connecting the two. The fundamental principle lies in modulating the electronic properties of the fluorophore upon interaction with the target, leading to a detectable change in fluorescence.

For scaffolds based on aminophenol derivatives, the design often leverages the electron-donating capabilities of both the amino and hydroxyl groups. The specific positioning of these and other substituents on the aromatic ring is critical in fine-tuning the photophysical properties of the resulting probe. For instance, in a related compound, 4-amino-3-(methylamino-phenol), it has been utilized as a responsive fluorescence regulator in probes designed to detect specific biological molecules. The design of such probes often involves modulating processes like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT). In a typical PeT-based sensor, the analyte interacts with the recognition site, which in turn suppresses or enhances the electron transfer process from a donor to the fluorophore, thereby "switching" the fluorescence on or off.

Photophysical Properties for Sensing (e.g., Fluorescence Switching, FRET)

The utility of a fluorescent probe is defined by its photophysical properties and how they change upon analyte binding. Key properties include absorption and emission wavelengths, quantum yield (the efficiency of fluorescence), and Stokes shift (the difference between the absorption and emission maxima). For aminophenol-based scaffolds, these properties are highly dependent on the molecular structure and the solvent environment. For example, the related compound 3-[2-Cyano-4-(dimethylamino)phenyl]alanine is known to be an environment-sensitive amino acid, indicating that its fluorescence properties are influenced by the polarity of its surroundings.

Fluorescence Switching is a common mechanism in fluorescent sensors. This "on-off" or "off-on" response is often achieved by modulating non-radiative decay pathways of the excited state. For instance, in the "off" state, the fluorescence might be quenched through PeT. Upon binding of an analyte, a conformational change or a change in the electronic properties of the recognition moiety can inhibit PeT, leading to a significant increase in fluorescence intensity (the "on" state).

Förster Resonance Energy Transfer (FRET) is another powerful mechanism for designing fluorescent sensors. FRET is a non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between and the relative orientation of the donor and acceptor. This "spectroscopic ruler" can be used to design ratiometric sensors where the binding of an analyte causes a conformational change that alters the distance between the donor and acceptor, leading to a change in the FRET efficiency. This change can be observed as a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence. While no specific FRET applications using a 3-(Aminomethyl)-4-(dimethylamino)phenol scaffold were found, multi-stimuli modulated FRET processes have been demonstrated in other systems, such as thermoresponsive polymeric micelles, to achieve reversible switching of multicolor fluorescence.

The following table summarizes key photophysical properties of interest in the design of fluorescent probes.

| Photophysical Property | Description | Relevance in Sensing |

| Absorption Maximum (λabs) | The wavelength at which a fluorophore absorbs light most efficiently. | Determines the optimal excitation wavelength. |

| Emission Maximum (λem) | The wavelength at which the fluorophore emits light most intensely. | Defines the color of the fluorescence and the detection channel. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency. | Higher quantum yield leads to brighter probes and better sensitivity. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio. |

| Fluorescence Lifetime (τ) | The average time a molecule spends in the excited state before returning to the ground state. | Can be sensitive to the local environment and analyte binding, offering another dimension for sensing. |

Mechanisms of Fluorescent Response (e.g., Inner Filter Effect, Analyte Interaction)

The fluorescent response of a probe to an analyte is governed by specific chemical and physical interactions. Understanding these mechanisms is crucial for the rational design and optimization of sensors.

Analyte Interaction: The primary event in fluorescent sensing is the interaction between the probe and the analyte. This can be a covalent bond formation, a reversible non-covalent interaction (e.g., hydrogen bonding, electrostatic interactions, or hydrophobic interactions), or a reaction catalyzed by the analyte. For aminophenol-based probes, the amino and hydroxyl groups can act as recognition sites for various analytes. For instance, the phenolic hydroxyl group can be deprotonated by basic analytes, leading to a change in the electronic structure and, consequently, the fluorescence of the molecule. Similarly, the amino group can coordinate with metal ions or react with specific functional groups.

Inner Filter Effect (IFE): The inner filter effect is a phenomenon that can lead to a decrease in the observed fluorescence intensity and is important to consider in the design of fluorescent assays. IFE occurs when a substance in the sample absorbs either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE). This absorption reduces the number of photons that reach the fluorophore for excitation or the number of emitted photons that reach the detector. While often considered an artifact to be corrected for, the IFE can also be exploited as a sensing mechanism. In an IFE-based sensor, the analyte itself acts as the absorber. If the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the fluorophore, the presence of the analyte will cause a decrease in the measured fluorescence intensity in a concentration-dependent manner. This approach offers a simple and flexible design for fluorescent probes as it does not require a direct interaction or energy transfer between the fluorophore and the analyte.

The following table outlines common mechanisms of fluorescent response.

| Mechanism | Description | Example |

| Photoinduced Electron Transfer (PeT) | Electron transfer from a donor to the excited fluorophore (or vice versa), quenching the fluorescence. Analyte interaction with the donor modulates the PeT process. | A probe with a tertiary amine donor where protonation of the amine by an acidic analyte inhibits PeT and turns fluorescence "on". |

| Intramolecular Charge Transfer (ICT) | The excited state has a different charge distribution than the ground state. Analyte binding can alter the energy of the ICT state, leading to shifts in the emission wavelength. | A probe where analyte binding increases the polarity of the microenvironment around the fluorophore, causing a red-shift in the emission. |

| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor. Analyte-induced conformational changes alter the donor-acceptor distance and FRET efficiency. | A biomolecule labeled with a donor and an acceptor, where binding of a ligand brings the two fluorophores closer, increasing FRET. |

| Inner Filter Effect (IFE) | The analyte absorbs either the excitation or emission light of the fluorophore, causing a decrease in the measured fluorescence intensity. | An assay where the analyte has a strong absorption band that overlaps with the excitation wavelength of a fluorescent dye. |

| Analyte-Induced Reaction | The analyte reacts with the probe to form a new chemical species with different fluorescent properties. | A probe with a non-fluorescent recognition group that is cleaved by an enzyme to release a highly fluorescent product. |

Development of Nanosystems for Sensing

The integration of fluorescent probes into nanosystems has emerged as a powerful strategy to enhance their performance and create more sophisticated sensing platforms. Nanomaterials, such as nanoparticles, quantum dots, and micelles, can serve as scaffolds or carriers for fluorescent dyes, offering several advantages over free molecular probes.

Enhanced Sensitivity and Stability: By concentrating fluorescent probes on the surface or within the core of a nanoparticle, the local concentration of the sensing elements can be significantly increased, leading to an amplified signal and enhanced sensitivity. Furthermore, the nanocarrier can protect the fluorescent dye from photo-bleaching and chemical degradation, thereby improving its stability.

Improved Biocompatibility and Targeting: For biological applications, nanosystems can be surface-functionalized with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce non-specific interactions and improve their circulation time in vivo. Moreover, targeting ligands such as antibodies or peptides can be attached to the surface of the nanoparticles to direct the sensor to specific cells or tissues.

Multimodality and Theranostics: Nanosystems provide a versatile platform for integrating multiple functionalities. For example, a nanoparticle can be co-loaded with a fluorescent probe for imaging and a therapeutic drug for treatment, creating a "theranostic" agent. This allows for simultaneous diagnosis and therapy.

While no specific examples of nanosystems incorporating "this compound" were identified, the general principles are widely applicable. For instance, thermoresponsive polymeric micelles have been used to create multi-stimuli responsive nanosystems where FRET processes between encapsulated dyes can be controlled by external triggers like temperature. The design of such nanosystems involves careful consideration of the interactions between the fluorescent probe, the nanocarrier, and the target analyte to achieve the desired sensing performance.

Broader Academic and Research Context

Role as Precursors in Organic Synthesis

While specific, widespread applications of 3-(Aminomethyl)-4-(dimethylamino)phenol as a precursor in organic synthesis are not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry and materials science. The aminophenol core is a versatile scaffold for the synthesis of a wide range of more complex molecules. The presence of the primary amino group, the tertiary amino group, and the phenolic hydroxyl group allows for a variety of chemical transformations.

For instance, the primary amine can be acylated, alkylated, or used in the formation of Schiff bases, providing a gateway to a diverse array of derivatives. The phenolic hydroxyl group can be etherified or esterified, which can modulate the compound's physicochemical properties such as solubility and lipophilicity. The dimethylamino group can also influence the molecule's basicity and its potential to engage in hydrogen bonding.

In a broader context, substituted aminophenols are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. For example, related aminophenol derivatives are used in the preparation of various therapeutic agents, including analgesics and anti-inflammatory drugs. The synthetic utility of this compound can be inferred from the reactivity of its functional groups, making it a potentially valuable building block for combinatorial chemistry and the generation of novel molecular libraries for drug discovery.

Structure-Activity Relationship (SAR) Studies for Analogue Development

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features responsible for the desired therapeutic effect.

While SAR studies specifically focused on this compound are not widely reported, research on analogous structures provides valuable insights. For example, studies on 4-[(diethylamino)methyl]-phenol derivatives have been conducted to develop novel cholinesterase inhibitors for potential use in treating Alzheimer's disease. doi.org In these studies, modifications to the amino group and the length of the alkyl chain connecting different parts of the molecule were found to significantly impact the inhibitory potency and selectivity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.org

Similarly, research on 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogues has explored their neuroprotective effects. nih.gov These studies revealed that the length of the alkyl chain and substitutions on the oxindole (B195798) ring were critical for activity, demonstrating how systematic structural modifications can optimize biological function. nih.gov These examples underscore the importance of the aminomethyl and dimethylamino moieties in interacting with biological targets and how SAR studies can guide the design of more potent and selective therapeutic agents based on the aminophenol scaffold.

Table 1: SAR Insights from Analogous Aminophenol Derivatives This table is generated based on data from analogous compounds and not directly from this compound.

| Structural Modification | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|

| Variation of N-alkyl substituents on the amino group | Altered potency and selectivity for cholinesterase inhibition | 4-[(diethylamino)methyl]-phenol derivatives doi.org |

| Modification of alkyl chain length | Influenced neuroprotective effects | 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogues nih.gov |

| Substitution on the aromatic ring | Modulated biological activity and physicochemical properties | General aminophenol derivatives |

Mechanistic Studies of Biomolecular Interactions (e.g., DNA Interaction, Enzyme Inhibition)

Understanding the mechanisms by which small molecules interact with biomolecules such as DNA and enzymes is crucial for the development of new drugs. The chemical structure of this compound suggests its potential to engage in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Studies on related 4-aminophenol (B1666318) derivatives have shed light on their potential to interact with DNA. For instance, certain Schiff base derivatives of 4-aminophenol have been shown to bind to DNA, with spectroscopic studies suggesting an intercalative mode of interaction for some compounds. nih.govmdpi.com Intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, can lead to significant biological consequences and is a mechanism of action for several anticancer drugs. mdpi.com

In the context of enzyme inhibition, the aminophenol scaffold is present in various enzyme inhibitors. The specific functional groups and their spatial arrangement in this compound could allow it to fit into the active site or allosteric sites of certain enzymes, thereby modulating their activity. For example, the amino and hydroxyl groups could form hydrogen bonds with amino acid residues in an enzyme's active site, while the aromatic ring could engage in pi-stacking interactions. While direct studies on the enzyme inhibitory activity of this compound are scarce, the broader class of aminophenols has been investigated for the inhibition of various enzymes, highlighting the potential of this compound in such applications.

Table 2: Potential Biomolecular Interactions of Aminophenol Scaffolds This table outlines potential interaction mechanisms based on studies of related aminophenol compounds.

| Biomolecule | Potential Interaction Mechanism | Supporting Evidence from Analogues |

|---|---|---|

| DNA | Intercalation between base pairs | Spectroscopic studies on 4-aminophenol Schiff base derivatives nih.govmdpi.com |

| Enzymes | Competitive or non-competitive inhibition through binding to active or allosteric sites | Presence of aminophenol scaffold in known enzyme inhibitors |

Q & A

Basic: What are the optimal synthetic routes for 3-(Aminomethyl)-4-(dimethylamino)phenol, considering yield and purity?

Methodological Answer:

A two-step approach is recommended:

Hydroamination : Start with 4-vinylphenol (or a derivative) and dimethylamine under controlled pH (7–9) and temperature (80–100°C). This promotes Markovnikov addition, forming intermediates like 4-[1-(dimethylamino)ethyl]phenol .

Decarboxylation/Aminomethylation : Introduce an aminomethyl group via reductive amination or catalytic hydrogenation. Use Pd/C or Raney Ni as catalysts in ethanol/water mixtures at 50–70°C to ensure selectivity .

Key Considerations : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purity can be enhanced via recrystallization in ethanol/water (yield: ~65–75%) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use -NMR (DMSO-d6, 400 MHz) to identify aromatic protons (δ 6.5–7.2 ppm), dimethylamino groups (singlet at δ 2.8–3.1 ppm), and aminomethyl resonances (δ 1.5–2.0 ppm). -NMR confirms quaternary carbons and amine linkages .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ peaks at m/z 195.2 (calculated for C9H14N2O). Fragmentation patterns (e.g., loss of NH2CH2 or (CH3)2N groups) validate the structure .

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in acetonitrile/water (30:70) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer:

- Control Experiments : Track intermediates (e.g., 4-vinylphenol) via GC-MS or HPLC to identify side reactions (e.g., hydrogenation to 4-ethylphenol) .

- Catalyst Screening : Compare Pd/C vs. PtO2 for hydrogenation efficiency. Pd/C typically offers higher selectivity for aminomethylation (yield difference: ~15–20%) .

- Kinetic Studies : Perform time-resolved FTIR to monitor amine group formation. Adjust reaction time (2–6 hrs) based on rate constants to minimize byproducts .

Advanced: What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., acetylcholinesterase, 4EY7). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G**) to optimize charge distribution .

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields. Analyze binding free energy (MM-PBSA) to identify key residues (e.g., Tyr337 in acetylcholinesterase) .

- Validation : Cross-reference with in vitro assays (e.g., IC50 measurements) to confirm inhibitory activity .

Safety: What are the proper disposal protocols and regulatory considerations for this compound?

Methodological Answer:

- Waste Classification : Assign EPA code P128 (acute hazardous waste) due to methylcarbamate derivatives. Use hazardous waste containers (polyethylene, UN-certified) .

- Neutralization : Treat with 10% acetic acid to protonate amines, followed by incineration at >1200°C in EPA-approved facilities .

- Documentation : Maintain SDS records under 29 CFR 1910.1200 and report releases ≥1 lb under CERCLA .

Advanced: How does the electronic structure of this compound influence its redox behavior?

Methodological Answer:

- Cyclic Voltammetry : Perform in 0.1 M KCl (glassy carbon electrode, Ag/AgCl reference). Oxidation peaks at +0.8–1.2 V correlate with phenol → quinone transitions. The dimethylamino group stabilizes radicals, reducing overpotential by ~0.3 V .

- DFT Calculations : Use Gaussian 16 (B3LYP/6-311++G**) to map HOMO/LUMO orbitals. High HOMO density on the aminomethyl group predicts nucleophilic reactivity .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.